molecular formula C11H13IO4 B14205548 Methyl 3-iodo-2,4-dimethoxy-6-methylbenzoate CAS No. 823789-50-0

Methyl 3-iodo-2,4-dimethoxy-6-methylbenzoate

Cat. No.: B14205548
CAS No.: 823789-50-0
M. Wt: 336.12 g/mol
InChI Key: ZUHGXUIXPBCPST-UHFFFAOYSA-N
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Description

Methyl 3-iodo-2,4-dimethoxy-6-methylbenzoate is an organic compound with the molecular formula C₁₁H₁₃IO₄. It is a derivative of benzoic acid, characterized by the presence of iodine, methoxy, and methyl groups on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-iodo-2,4-dimethoxy-6-methylbenzoate typically involves the iodination of a suitable precursor, such as 2,4-dimethoxy-6-methylbenzoic acid. The reaction is carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetic acid. The resulting iodinated product is then esterified using methanol and a strong acid catalyst, such as sulfuric acid, to yield the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time. The use of automated systems for reagent addition and product separation further enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iodo-2,4-dimethoxy-6-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the iodine atom.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

Methyl 3-iodo-2,4-dimethoxy-6-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a radiolabeled compound for imaging studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-iodo-2,4-dimethoxy-6-methylbenzoate depends on its specific application. In biological systems, it may interact with cellular targets, such as enzymes or receptors, through its functional groups. The iodine atom can facilitate the formation of covalent bonds with nucleophilic sites on proteins, while the methoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-iodo-3-methylbenzoate
  • Methyl 4-iodo-3-methylbenzoate
  • Methyl 3-iodo-2,4-dimethoxybenzoate

Uniqueness

Methyl 3-iodo-2,4-dimethoxy-6-methylbenzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

823789-50-0

Molecular Formula

C11H13IO4

Molecular Weight

336.12 g/mol

IUPAC Name

methyl 3-iodo-2,4-dimethoxy-6-methylbenzoate

InChI

InChI=1S/C11H13IO4/c1-6-5-7(14-2)9(12)10(15-3)8(6)11(13)16-4/h5H,1-4H3

InChI Key

ZUHGXUIXPBCPST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)OC)OC)I)OC

Origin of Product

United States

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